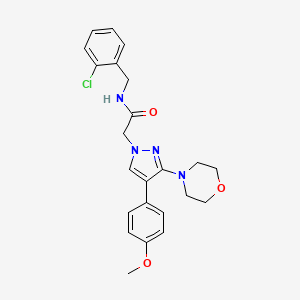![molecular formula C10H25N3 B2734626 (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine CAS No. 1341120-12-4](/img/structure/B2734626.png)
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Copolymerization of Amine-Containing Monomers
The compound N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is structurally similar to the compound , has been used in the copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . This process is unique as the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . These amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .
Stimuli-Responsive Polymersomes
Polymersomes are nanometer-sized spheroidal aggregates that, in water, present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas . They have gained considerable interest due to their potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors . A block copolymer bearing poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), which is structurally similar to the compound , forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery and nanoreactors .
properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAINDJBJIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)
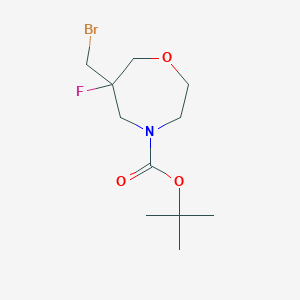
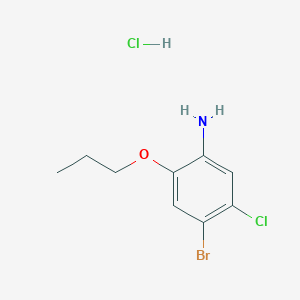
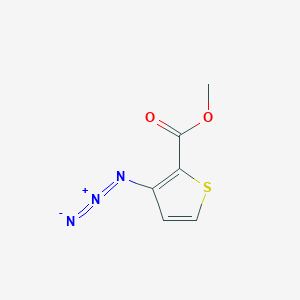
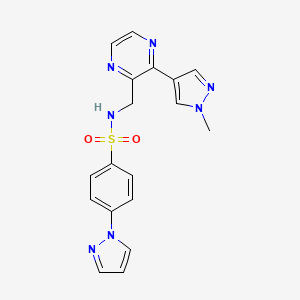
![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)


![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)
